molecular formula C11H16ClNO3 B1378652 3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride CAS No. 1423032-15-8

3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride

Cat. No.: B1378652
CAS No.: 1423032-15-8
M. Wt: 245.7 g/mol
InChI Key: CLIARHHGVZZQIY-UHFFFAOYSA-N
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Description

3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride is a synthetic organic compound characterized by a propanoic acid backbone substituted with an amino group and a 2-methoxyphenylmethyl moiety. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and biochemical research. Its molecular formula is inferred to be C₁₁H₁₆ClNO₃ (based on structural analogs in and ), with a molecular weight approximating 261.70 g/mol .

Properties

IUPAC Name

2-(aminomethyl)-3-(2-methoxyphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-15-10-5-3-2-4-8(10)6-9(7-12)11(13)14;/h2-5,9H,6-7,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIARHHGVZZQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-15-8
Record name Benzenepropanoic acid, α-(aminomethyl)-2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423032-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the amino group can produce N-methyl derivatives .

Scientific Research Applications

Medicinal Chemistry

3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride is being investigated for its potential as a lead compound in drug development:

  • Neurological Disorders : The compound shows promise in targeting neurotransmitter systems, potentially aiding in the treatment of conditions such as depression and anxiety. Its structural similarity to known neurotransmitter modulators suggests it could influence synaptic transmission and receptor activity.

Anticancer Research

Recent studies have highlighted the anticancer properties of this compound:

  • Cell Viability Reduction : Derivatives of this compound have been tested against various cancer cell lines, including A549 (non-small cell lung cancer). Some derivatives reduced cell viability by over 50%, with IC50 values comparable to standard chemotherapeutics like doxorubicin.
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and inhibition of cell migration. Compounds with specific substitutions demonstrated particularly potent effects in reducing cell viability.

Antimicrobial Activity

The antimicrobial potential of 3-amino-2-[(2-methoxyphenyl)methyl]propanoic acid derivatives has also been explored:

  • Broad Spectrum Activity : These compounds exhibit activity against multidrug-resistant bacteria and fungi, particularly targeting ESKAPE pathogens known for their clinical relevance.
  • Mechanism : The antimicrobial action appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Activity Case Study

In a recent study, derivatives of 3-amino-2-[(2-methoxyphenyl)methyl]propanoic acid were evaluated for their antiproliferative effects on HCT-116 cells. The study found that certain compounds exhibited IC50 values as low as 0.69 μM, indicating significant potency compared to doxorubicin (IC50: 2.29 μM) .

Antimicrobial Activity Case Study

A study assessing the antimicrobial efficacy of this compound against ESKAPE pathogens reported the following Minimum Inhibitory Concentration (MIC) values:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
Candida auris64 μg/mL

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride 2-methoxy on phenyl ring C₁₁H₁₆ClNO₃* ~261.70 Research scaffold for receptor studies
3-Amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoic acid hydrochloride 3-hydroxy, 4-methoxy on phenyl C₁₁H₁₆ClNO₄ 261.70 Enhanced polarity due to hydroxyl group
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride 3,4,5-trifluoro on phenyl C₁₀H₁₁ClF₃NO₂ 269.65 Increased lipophilicity for CNS targets
(S)-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride Methoxycarbonyl at phenyl C3 C₁₁H₁₄ClNO₄ 267.69 Ester functionality for prodrug design
3-Amino-3-(4-methoxy-phenyl)-propionic acid Amino at C3, 4-methoxy on phenyl C₁₀H₁₃NO₃ 195.22 (free base) LAT1 inhibitor candidate

Key Observations:

  • Halogenation : Fluorinated derivatives (e.g., 3,4,5-trifluoro substitution in ) exhibit higher lipophilicity, favoring blood-brain barrier penetration compared to methoxy/hydroxy analogs .
  • Functional Groups : Hydroxyl or ester groups (e.g., and ) increase polarity or metabolic susceptibility, respectively, impacting pharmacokinetics .

Biological Activity

3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H16ClNO3
  • Molecular Weight : Approximately 245.70 g/mol
  • IUPAC Name : this compound

The presence of an amino group, a methoxy-substituted phenyl moiety, and a carboxylic acid group are significant for its biological activity.

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. It can function as either an inhibitor or activator, modulating various biological pathways. The exact pathways depend on the specific application and target molecule involved in the study .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study reported that derivatives of this compound showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells .

CompoundIC50 (mg/mL)Cell Line
7a0.12HCT-116
7g0.12HCT-116
7d0.81HCT-116

These results suggest that modifications to the compound can enhance its efficacy as an anticancer agent.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In studies involving various bacterial strains, it exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens such as Staphylococcus aureus and E. coli.

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47

These findings highlight its potential role in developing new antimicrobial agents .

Case Studies

  • Cancer Cell Line Study : A series of experiments evaluated the antiproliferative effects of various derivatives of the compound on HCT-116 cells, leading to the identification of highly effective compounds with low IC50 values.
  • Antimicrobial Efficacy : Another study focused on assessing the antimicrobial activity against multiple strains, revealing promising results that could pave the way for new therapeutic options in treating infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 3-(2-methoxyphenyl)propanoic acid (CAS 6342-77-4) as a precursor. Introduce the amino group via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4-5) .
  • Step 2 : Protect the amino group during subsequent reactions using tert-butoxycarbonyl (Boc) to avoid side reactions. Deprotect with HCl in dioxane to form the hydrochloride salt .
  • Optimization : Monitor reaction progress via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to ensure minimal by-products (e.g., over-reduction or oxidation of the methoxy group) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Purity : Use reversed-phase HPLC with UV detection at 254 nm. Compare retention times against a reference standard.
  • Structural Confirmation :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic signals:
  • Methoxy group: δ ~3.8 ppm (singlet).
  • Aromatic protons (2-methoxyphenyl): δ ~6.8–7.3 ppm (multiplet).
  • Propanoic acid backbone: δ ~2.5–3.5 ppm (multiplet) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]+^+ at m/z 268.1 (calculated for C11_{11}H15_{15}NO3_3) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology :

  • Solubility : Test in aqueous buffers (pH 2–7.4) and organic solvents (e.g., DMSO, MeOH). Hydrochloride salts typically exhibit >50 mg/mL solubility in water due to ionic interactions .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC. Store lyophilized powder at -20°C under inert gas (N2_2) to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How does the 2-methoxyphenyl substituent influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., GABAA_A receptors). The methoxy group’s electron-donating effects may enhance π-π stacking with aromatic residues .
  • In Vitro Assays : Compare activity against analogs lacking the methoxy group. For example, measure IC50_{50} in enzyme inhibition assays (e.g., trypsin-like proteases) using fluorogenic substrates .

Q. What strategies resolve contradictions in reported synthetic yields or by-product formation?

  • Methodology :

  • By-Product Analysis : Identify impurities (e.g., demethylated products) via LC-MS/MS. Optimize reaction conditions:
  • Replace harsh oxidizing agents (e.g., KMnO4_4) with milder alternatives (e.g., TEMPO/NaClO) to preserve the methoxy group .
  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, pH, catalyst loading). For example, reducing temperature from 80°C to 50°C decreases racemization of the chiral center .

Q. How can the compound’s metabolic stability be assessed in pharmacokinetic studies?

  • Methodology :

  • Microsomal Incubations : Incubate with liver microsomes (human/rat) at 37°C. Quantify parent compound depletion via LC-MS. The methoxy group may slow oxidative metabolism compared to hydroxylated analogs .
  • Radiolabeled Tracers : Synthesize 14C^{14}C-labeled analogs at the propanoic acid carbon. Track metabolites in urine/bile using scintillation counting .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride
Reactant of Route 2
3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride

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